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ClpB-IN-1

ATPase activity ClpB inhibition chaperone function

Standard ClpB ligands often disrupt DnaK, confounding mechanistic studies. ClpB-IN-1 (compound 7) offers functional selectivity: negligible DnaK inhibition, pan-conformational binding, and defined ATPase modulation. • Use: Probe ClpB-specific protein disaggregation vs. DnaK in luciferase refolding assays. • Control: Ideal comparator for on-target validation in AAA+ inhibitor screens. • Supply: Synthetic, >98% purity, brown solid, soluble in DMSO.

Molecular Formula C14H10N2O2S2
Molecular Weight 302.4 g/mol
Cat. No. B10855034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClpB-IN-1
Molecular FormulaC14H10N2O2S2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC=CCN1C(=C(SC1=S)C2=C3C=CC=CC3=NC2=O)O
InChIInChI=1S/C14H10N2O2S2/c1-2-7-16-13(18)11(20-14(16)19)10-8-5-3-4-6-9(8)15-12(10)17/h2-6,18H,1,7H2
InChIKeyGXJJIBDJRDXPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ClpB-IN-1 Product Profile


ClpB-IN-1 (compound 7) is a small‑molecule inhibitor of the bacterial caseinolytic peptidase B (ClpB) chaperone, identified through high‑throughput screening for ligands that bind to ClpB and modulate its ATPase and protein‑disaggregase activities [1]. The compound carries a molecular weight of 302.37 g·mol⁻¹, a molecular formula of C₁₄H₁₀N₂O₂S₂, and the CAS registry number 1453172‑23‑0 [2]. It is commonly supplied as a brown to reddish‑brown solid powder, with solubility reported in DMSO (e.g., 5 mg·mL⁻¹) .

Target Bacterial ClpB chaperone
Selectivity DnaK-sparing probe
Binding Pan-conformational (apo/ADP/ATP)

Why ClpB-IN-1 Cannot Be Substituted


ClpB‑targeting compounds exhibit sharply divergent functional profiles even when they share a common protein target. In the original screening study, 12 ClpB‑binding ligands were evaluated for their effects on the ATPase activity, the DnaK system, and the bichaperone (ClpB‑DnaK) disaggregase network [1]. ClpB‑IN‑1 (compound 7) displayed a negligible effect on ATPase activity and the DnaK system, with only a slight modulation of the bichaperone network, whereas other ligands from the same screen (e.g., compounds 3 and 6) strongly inhibited chaperone function [1]. Consequently, substituting ClpB‑IN‑1 with an in‑class compound that appears similar (e.g., another ClpB binder) can lead to dramatically different experimental outcomes, from complete inhibition of protein reactivation to no functional perturbation. Procurement decisions must therefore be driven by the specific functional signature of the compound, not merely by its nominal target class.

Off-target DnaK inhibition
Other ClpB ligands may simultaneously inhibit the DnaK system, confounding bichaperone pathway interpretation.
Conformational binding mismatch
Analogs binding only a subset of ClpB states may not reproduce the pan-conformational trapping profile.
PAINS risk with rhodanine scaffold
Compounds containing rhodanine cores may exhibit assay interference; orthogonal target engagement validation is required.

ClpB-IN-1 Quantitative Differentiation


DnaK System Selectivity

ClpB‑IN‑1 (compound 7) exhibits a minimal effect on both basal and substrate‑activated ATPase activity of ClpB. In the same experimental system, compounds 3 and 6 significantly inhibit substrate‑induced ATPase activation. This differential behavior is reflected in the classification of compound 7 among ligands that have a slight, if any, effect on ATP hydrolysis [1].

DnaK Selectivity
Head-to-head
No DnaK inhibition; comparator significantly inhibits
Enables ClpB-specific studies without DnaK confounding.
Luciferase reactivation assay; ≤100 µM
ATPase activity ClpB inhibition chaperone function

Bichaperone Network Inhibition

ClpB‑IN‑1 does not inhibit the DnaK system alone and exerts only a small effect on the concerted disaggregase activity of the DnaK‑ClpB bichaperone network. In contrast, other ligands from the same screen (e.g., compounds 3 and 6) markedly inhibit the bichaperone‑mediated reactivation of aggregated proteins, with distinct IC₅₀ values reported in Table 1 of the primary study [1].

Bichaperone Network
Assay context
Minor inhibition (no IC50)
Supports partial attenuation without complete network shutdown.
MDH reactivation assay; comparator IC50 low µM
protein disaggregation bichaperone network DnaK

Conformational Binding Profile

The primary study reports dissociation constants (Kd) for compounds 3 and 6 obtained by differential scanning fluorimetry and surface plasmon resonance. While ClpB‑IN‑1 (compound 7) binds to ClpB and is included among the stabilizing ligands, its Kd was not determined in the original characterization, likely due to its weak functional impact. The reported Kd values for compounds 3 (12.9 ± 3.6 µM) and 6 (19 ± 3 µM) provide a benchmark for stronger ClpB binders [1].

Conformational Binding
Head-to-head
All three states (apo, ADP, ATP); analogs subset
Probes full conformational cycle; differentiates from state-selective binders.
Differential scanning fluorimetry (DSF)
binding affinity Kd ClpB ligand

ClpB-IN-1 Research Applications


ClpB-DnaK Bichaperone Mechanism

ClpB‑IN‑1's negligible effect on ATPase activity and the bichaperone network makes it an ideal negative control when testing new ClpB‑targeting compounds or when evaluating the specificity of functional inhibitors. In the same assay format used for active inhibitors (compounds 3 and 6), ClpB‑IN‑1 can confirm that observed effects are due to genuine inhibition rather than assay artifacts [1].

Antibacterial Screening Negative Control

Because ClpB‑IN‑1 binds to ClpB and stabilizes the protein (as demonstrated by the high‑throughput screen) but does not significantly alter its ATPase or chaperone function, it can be employed as a probe in biophysical or structural studies aimed at characterizing ClpB conformational states without perturbing activity [1].

ClpB Conformational Biophysics

ClpB‑IN‑1 provides a distinct functional signature relative to active ClpB inhibitors (e.g., compounds 3 and 6). This differential profile supports comparative mechanistic studies designed to dissect how ligand binding translates (or does not translate) into functional modulation of the ClpB‑DnaK bichaperone system [1].

Application
Selection Property
Validation Focus
ClpB-DnaK bichaperone mechanistic studies
DnaK-sparing selectivity
Confirm minimal DnaK inhibition in reconstituted chaperone assay
Antibacterial screening control
Lack of growth inhibition under stress
Verify inactivity in target bacterial strain and stress condition
ClpB conformational biophysics
Pan-conformational binding
Validate binding to all ClpB nucleotide states (apo, ADP, ATP)
SAR and lead optimization
Rhodanine-related scaffold with selectivity profile
Compare functional and binding profiles of derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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